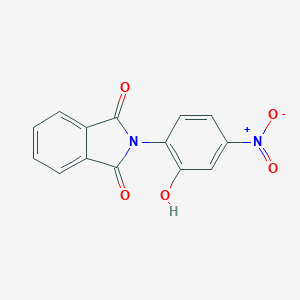

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Overview

Description

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as N-(2-hydroxy-4-nitrophenyl)phthalimide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 268.228 g/mol. The compound features both hydroxy and nitro groups, contributing to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Activity : Studies have shown that derivatives of isoindole compounds can significantly reduce pain responses in animal models. For instance, a series of phthalimide derivatives demonstrated strong antinociceptive effects in acute pain models, indicating potential for pain management therapies .

- Antioxidant Properties : The presence of the hydroxy group enhances the antioxidant capacity of the compound, suggesting its utility in combating oxidative stress-related diseases.

- Antimicrobial Effects : The nitro group has been associated with increased antibacterial activity against various pathogens. Compounds similar to this compound have exhibited significant inhibitory effects on bacterial growth .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Notably:

- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Research indicates promising IC values for several derivatives, suggesting potential as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nitration : Introduction of the nitro group using nitric acid in the presence of sulfuric acid.

- Cyclization : Formation of the isoindole structure through cyclization reactions involving phthalic anhydride derivatives.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound:

Properties

IUPAC Name |

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405489 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117346-07-3 | |

| Record name | STK266267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.